molecular formula C15H15NO2S B11853108 1-(Benzenesulfonyl)-2-(4-methylphenyl)aziridine CAS No. 97401-88-2

1-(Benzenesulfonyl)-2-(4-methylphenyl)aziridine

Cat. No.: B11853108
CAS No.: 97401-88-2
M. Wt: 273.4 g/mol
InChI Key: LICODCQMTFSSPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Phenylsulfonyl)-2-(p-tolyl)aziridine is a compound of significant interest in organic chemistry due to its unique structure and reactivity. This compound features an aziridine ring, which is a three-membered nitrogen-containing ring, substituted with a phenylsulfonyl group and a p-tolyl group. The presence of these substituents imparts distinct chemical properties and reactivity patterns to the molecule.

Preparation Methods

The synthesis of 1-(Phenylsulfonyl)-2-(p-tolyl)aziridine typically involves the reaction of aziridine with phenylsulfonyl chloride and p-tolyl magnesium bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the aziridine ring. The reaction proceeds via nucleophilic substitution, where the aziridine nitrogen attacks the electrophilic sulfur atom of the phenylsulfonyl chloride, followed by the addition of the p-tolyl group .

Chemical Reactions Analysis

1-(Phenylsulfonyl)-2-(p-tolyl)aziridine undergoes a variety of chemical reactions due to the strained nature of the aziridine ring and the electron-withdrawing effects of the phenylsulfonyl group. Common reactions include:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA typically yields sulfoxides, while reduction with LiAlH4 produces amines .

Mechanism of Action

The mechanism by which 1-(Phenylsulfonyl)-2-(p-tolyl)aziridine exerts its effects is primarily through its reactivity with nucleophiles and electrophiles. The strained aziridine ring is highly reactive, allowing it to participate in a variety of chemical transformations. The phenylsulfonyl group acts as an electron-withdrawing group, increasing the electrophilicity of the aziridine nitrogen and facilitating nucleophilic attack .

Properties

CAS No.

97401-88-2

Molecular Formula

C15H15NO2S

Molecular Weight

273.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-2-(4-methylphenyl)aziridine

InChI

InChI=1S/C15H15NO2S/c1-12-7-9-13(10-8-12)15-11-16(15)19(17,18)14-5-3-2-4-6-14/h2-10,15H,11H2,1H3

InChI Key

LICODCQMTFSSPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CN2S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.